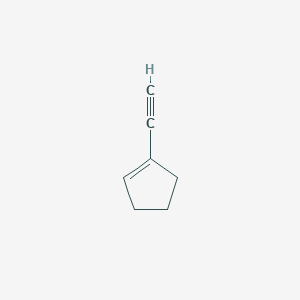

1-Ethynylcyclopentene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h1,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLBRQZIHLWMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301894 | |

| Record name | 1-ethynylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610-13-5 | |

| Record name | NSC147136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ethynylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Ethynylcyclopentene from Cyclopentanone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide on the synthesis of 1-ethynylcyclopentene, a valuable building block in organic synthesis, starting from cyclopentanone (B42830). The synthesis is a two-step process involving the initial ethynylation of cyclopentanone to form the intermediate, 1-ethynylcyclopentanol (B96918), followed by its dehydration to yield the final product. This guide details the reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data for each step. Visualizations of the reaction pathway and experimental workflow are included to facilitate understanding.

Introduction and Overall Reaction Scheme

The synthesis of this compound from cyclopentanone is a robust and common transformation in organic chemistry. The process is typically achieved in two sequential steps:

-

Ethynylation of Cyclopentanone: A nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclopentanone. This reaction, a variation of the Favorskii reaction, forms the tertiary alcohol, 1-ethynylcyclopentanol.[1]

-

Dehydration of 1-Ethynylcyclopentanol: An acid-catalyzed elimination of water from the alcohol intermediate to form the target alkene, this compound.

The overall transformation can be summarized as follows:

Cyclopentanone → 1-Ethynylcyclopentanol → this compound

Step 1: Synthesis of 1-Ethynylcyclopentanol (Ethynylation)

The first step is the formation of 1-ethynylcyclopentanol via the nucleophilic addition of an acetylide to cyclopentanone.[2] The acetylide is typically generated in situ from acetylene (B1199291) or a protected acetylene source using a strong base, such as an organolithium reagent (e.g., n-butyllithium), or through a catalytic system.[2][3]

Reaction Mechanism and Visualization

The mechanism involves the deprotonation of a terminal alkyne to form a potent nucleophile, the metal acetylide.[1] This acetylide then attacks the carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield 1-ethynylcyclopentanol.[2]

Caption: Mechanism of this compound Synthesis.

Experimental Protocol: Ethynylation using a Catalytic System

This protocol is adapted from a method utilizing a Zn(OTf)₂/TBAF·3H₂O catalytic system for the enantioselective alkynylation of cyclopentanone.[3]

-

Reactor Setup: To a dried, nitrogen-purged reaction vessel, add acetonitrile (B52724) (MeCN) as the solvent.

-

Catalyst Preparation: Add the catalytic system, zinc triflate (Zn(OTf)₂) and tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H₂O), to the reaction vessel. The combined loading should be approximately 0.05 mol with respect to the cyclopentanone.[3]

-

Reagent Addition: Cool the mixture to -10 °C. Introduce cyclopentanone to the vessel.

-

Reaction: Bubble acetylene gas through the solution. Maintain a molar ratio of acetylene to cyclopentanone of 2:1.[3]

-

Monitoring: Stir the reaction mixture at -10 °C for 120 minutes.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 1-ethynylcyclopentanol can be purified further by column chromatography on silica (B1680970) gel.

Quantitative Data: Ethynylation

The following table summarizes typical reaction parameters and outcomes for the synthesis of 1-ethynylcyclopentanol.

| Parameter | Value / Range | Source |

| Starting Material | Cyclopentanone | [3] |

| Reagents | Acetylene, Zn(OTf)₂, TBAF·3H₂O | [3] |

| Solvent | Acetonitrile (MeCN) | [3] |

| Temperature | -10 °C | [3] |

| Reaction Time | 120 minutes | [3] |

| Molar Ratio (Acetylene:Cyclopentanone) | 2:1 | [3] |

| Typical Yield | 80-90% (Analogous Grignard reaction) | [4] |

Step 2: Synthesis of this compound (Dehydration)

The second step involves the dehydration of the 1-ethynylcyclopentanol intermediate. This is an elimination reaction, typically catalyzed by a strong acid, which proceeds via an E1 mechanism due to the stability of the tertiary carbocation intermediate.[5]

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol is a generalized procedure for the acid-catalyzed dehydration of a tertiary alcohol.[4][5]

-

Reactor Setup: Place the crude or purified 1-ethynylcyclopentanol into a round-bottom flask equipped with a distillation apparatus (distilling head, condenser, and receiving flask).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (e.g., 5-10 drops).

-

Reaction and Distillation: Gently heat the mixture. The product, this compound, will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation of the volatile product.

-

Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Purification: Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride or sodium sulfate.

-

Final Purification: Filter to remove the drying agent and purify the final product by fractional distillation to obtain pure this compound.

Quantitative Data: Dehydration

| Parameter | Value / Range | Source |

| Starting Material | 1-Ethynylcyclopentanol | [4] |

| Catalyst | Concentrated H₂SO₄ or H₃PO₄ | [4][5] |

| Technique | Distillation | [4] |

| Typical Yield (from alcohol) | 70-85% | [4] |

Experimental Workflow Summary

The entire process from starting material to final product can be visualized as a clear workflow.

Caption: Experimental Workflow for this compound Synthesis.

Characterization of this compound

The identity and purity of the final product, this compound, should be confirmed using modern analytical techniques.

| Property | Data | Source |

| Molecular Formula | C₇H₈ | [6] |

| Molecular Weight | 92.14 g/mol | [6] |

| Appearance | Colorless Liquid | [7] |

| Boiling Point | 106.1 °C at 760 mmHg | [7] |

| ¹³C NMR | Spectra available in databases | [6] |

| GC-MS | Spectra available in databases | [8] |

References

- 1. 1-Ethynylcyclopentanol | 17356-19-3 | Benchchem [benchchem.com]

- 2. Alkynylation - Wikipedia [en.wikipedia.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. benchchem.com [benchchem.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. This compound | C7H8 | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopentene,1-ethynyl- | CAS#:1610-13-5 | Chemsrc [chemsrc.com]

- 8. spectrabase.com [spectrabase.com]

Spectroscopic Data Analysis of 1-Ethynylcyclopentene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethynylcyclopentene, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It includes a detailed presentation of predicted Nuclear Magnetic Resonance (NMR) data, plausible Infrared (IR) spectroscopy and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and plausible spectroscopic data for this compound (C₇H₈, Molecular Weight: 92.14 g/mol ).

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.15 | t | 1H | =C-H |

| 2.85 | s | 1H | ≡C-H |

| 2.40 | m | 2H | =C-CH ₂ |

| 2.35 | m | 2H | C-CH ₂-C= |

| 1.90 | p | 2H | C-CH ₂-C |

Note: Data is predicted and may not reflect experimental values precisely. Multiplicity codes: s = singlet, t = triplet, p = pentet, m = multiplet.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | C =CH |

| 128.0 | C=C H |

| 83.0 | C ≡CH |

| 77.0 | C≡C H |

| 34.0 | =C-C H₂ |

| 30.0 | C H₂-CH₂-C= |

| 22.0 | C-C H₂-C |

Note: Data is predicted and may not reflect experimental values precisely.

Table 3: Plausible Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3310 | Strong, Sharp | ≡C-H Stretch |

| 3045 | Medium | =C-H Stretch |

| 2950-2840 | Medium-Strong | C-H (sp³) Stretch |

| 2110 | Weak | C≡C Stretch |

| 1650 | Medium | C=C Stretch |

| 1450 | Medium | CH₂ Bend |

Note: This data is plausible based on characteristic functional group frequencies.

Table 4: Plausible Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 92 | 85 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [M-H]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

| 66 | 60 | [M-C₂H₂]⁺ (Retro-Diels-Alder) |

| 65 | 55 | [C₅H₅]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

Note: This data is plausible based on typical fragmentation patterns.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 8-16 scans, and a pulse angle of 30 degrees.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a pulse angle of 45 degrees. Typically, 512-1024 scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decays (FIDs) are processed using an appropriate software package. A Fourier transform is applied, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically collected over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is converted to a spectrum by Fourier transformation. The spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 column) to separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is operated in Electron Ionization (EI) mode. A standard electron energy of 70 eV is used to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Acquisition and Processing: The detector records the abundance of each ion, and the data system generates a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Caption: Proposed fragmentation of this compound in EI-MS.

An In-depth Technical Guide on the Chemical Properties and Reactivity of 1-Ethynylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclopentene, a versatile and reactive building block in organic synthesis, holds significant potential for the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, with a particular focus on methodologies relevant to drug discovery and development. Detailed experimental protocols for key transformations, including its synthesis, are presented alongside a summary of its physicochemical characteristics. This document aims to serve as a valuable resource for researchers exploring the synthetic utility of this compound.

Chemical Properties of this compound

This compound (CAS No: 1610-13-5) is a colorless liquid characterized by the presence of both a cyclopentene (B43876) ring and a terminal alkyne.[1] This unique combination of a strained cycloalkene and a reactive ethynyl (B1212043) group imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ | [1] |

| Molecular Weight | 92.14 g/mol | [1] |

| CAS Number | 1610-13-5 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 106.1 °C at 760 mmHg | |

| Density | 0.89 g/cm³ | |

| Refractive Index | 1.49 | |

| Flash Point | 3.1 °C |

Spectroscopic Data

Synthesis of this compound

This compound is typically synthesized from its precursor, 1-ethynylcyclopentan-1-ol. This two-step sequence involves the ethynylation of cyclopentanone (B42830) followed by the dehydration of the resulting tertiary alcohol.

Synthesis of 1-Ethynylcyclopentan-1-ol

The synthesis of 1-ethynylcyclopentan-1-ol is achieved through the nucleophilic addition of an acetylene (B1199291) equivalent to cyclopentanone. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 1-Ethynylcyclopentan-1-ol

-

Materials: Cyclopentanone, Acetylene gas, Sodium amide (NaNH₂) or a suitable organometallic reagent (e.g., ethynylmagnesium bromide), Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), Ammonium (B1175870) chloride solution (saturated), Anhydrous magnesium sulfate (B86663).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a suspension of sodium amide in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Bubble acetylene gas through the stirred suspension to form sodium acetylide. The completion of this step is often indicated by a change in the color of the reaction mixture.

-

Once the formation of sodium acetylide is complete, slowly add a solution of cyclopentanone in anhydrous diethyl ether to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1-ethynylcyclopentan-1-ol, which can be purified by vacuum distillation.

-

Dehydration of 1-Ethynylcyclopentan-1-ol

The final step in the synthesis of this compound is the acid-catalyzed dehydration of 1-ethynylcyclopentan-1-ol.

Experimental Protocol: Dehydration of 1-Ethynylcyclopentan-1-ol

-

Materials: 1-Ethynylcyclopentan-1-ol, Phosphoryl chloride (POCl₃) or a strong acid catalyst (e.g., sulfuric acid), Pyridine (B92270) or triethylamine, Anhydrous diethyl ether, Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 1-ethynylcyclopentan-1-ol in a suitable solvent such as pyridine or a mixture of pyridine and an inert solvent like dichloromethane (B109758).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride dropwise to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting this compound by distillation.[2]

-

Caption: Synthetic pathway to this compound.

Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of its two functional groups: the carbon-carbon double bond within the cyclopentene ring and the terminal carbon-carbon triple bond of the ethynyl group. This dual reactivity allows for a wide range of chemical transformations.

Cycloaddition Reactions

This compound can participate in various cycloaddition reactions, making it a valuable synthon for the construction of complex polycyclic systems.

-

Diels-Alder Reaction: The cyclopentene double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. The reaction with electron-rich dienes is facilitated by the slightly electron-withdrawing nature of the ethynyl group. For instance, the reaction with a highly reactive diene like tetracyclone would proceed under thermal conditions to yield a highly substituted polycyclic adduct.[3]

Experimental Protocol: Diels-Alder Reaction with Tetracyclone

-

Materials: this compound, Tetracyclone (2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one), Toluene or xylene, Reflux condenser.

-

Procedure:

-

In a round-bottom flask, dissolve tetracyclone in a minimal amount of toluene.

-

Add a stoichiometric amount of this compound to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (the disappearance of the highly colored tetracyclone is a good indicator).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.[3]

-

-

[2+2] Photocycloaddition: The double bond of this compound can undergo photochemical [2+2] cycloaddition with enones to form cyclobutane-containing bicyclic systems.[4][5][6][7] These reactions are typically carried out by irradiating a solution of the reactants with UV light.

Experimental Protocol: [2+2] Photocycloaddition with an Enone

-

Materials: this compound, a suitable enone (e.g., cyclopentenone), Dichloromethane or another suitable solvent, Photoreactor equipped with a UV lamp (e.g., 350 nm).

-

Procedure:

-

In a quartz reaction vessel, dissolve the enone and an excess of this compound in dichloromethane.

-

Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Irradiate the solution with a UV lamp at a suitable wavelength (e.g., 350 nm) while maintaining a low temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting enone is consumed, remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography.[4][8]

-

-

Click Chemistry: The terminal alkyne of this compound is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10][][12] This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials: this compound, an organic azide (B81097), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate (B8700270), A suitable solvent system (e.g., t-butanol/water or DMF).

-

Procedure:

-

In a reaction vial, dissolve the organic azide and this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of a solution of copper(II) sulfate pentahydrate in water.

-

Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

-

Upon completion, the product can often be isolated by precipitation or extraction. Further purification can be achieved by recrystallization or column chromatography.[9][]

-

Polymerization

The strained double bond of this compound makes it a suitable monomer for ring-opening metathesis polymerization (ROMP) using Grubbs' catalysts.[13][14][15][16][17] This method allows for the synthesis of polymers with the ethynyl group as a pendant functionality, which can be further modified.

Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP)

-

Materials: this compound (purified and degassed), Grubbs' catalyst (e.g., first or second generation), Anhydrous and degassed solvent (e.g., dichloromethane or toluene), Ethyl vinyl ether (for quenching).

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the Grubbs' catalyst in the anhydrous solvent.

-

Add the degassed this compound to the catalyst solution via syringe.

-

Stir the reaction mixture at room temperature. Polymerization is often indicated by an increase in viscosity.

-

After the desired time, quench the reaction by adding a small amount of ethyl vinyl ether.

-

Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.[13][16]

-

Hydrogenation

Both the double and triple bonds of this compound can be reduced by catalytic hydrogenation. Selective reduction is possible by choosing appropriate catalysts and reaction conditions.

-

Partial Hydrogenation to 1-Vinylcyclopentene: The triple bond can be selectively reduced to a double bond using a poisoned catalyst such as Lindlar's catalyst, yielding 1-vinylcyclopentene.[18][19][20][21]

Experimental Protocol: Partial Hydrogenation with Lindlar's Catalyst

-

Materials: this compound, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), Hydrogen gas, A suitable solvent (e.g., hexane (B92381) or ethanol), Quinoline (optional, as an additional poison).

-

Procedure:

-

In a hydrogenation flask, dissolve this compound in the chosen solvent.

-

Add Lindlar's catalyst and, if necessary, a small amount of quinoline.

-

Evacuate the flask and fill it with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by GC or ¹H NMR to ensure selective reduction to the alkene without over-reduction to the alkane.

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain 1-vinylcyclopentene.[18][19][20]

-

-

Full Hydrogenation to Ethylcyclopentane (B167899): Complete reduction of both the double and triple bonds to yield ethylcyclopentane can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Halogenation

This compound can undergo electrophilic addition of halogens across both the double and triple bonds. The regioselectivity and stereoselectivity of these reactions depend on the specific halogenating agent and reaction conditions.

-

Addition of Bromine (Br₂): The reaction with bromine will likely lead to a mixture of products resulting from addition to either the double bond, the triple bond, or both. The addition to the double bond is expected to proceed via a bromonium ion intermediate, leading to anti-addition.

-

Addition of Iodine Monochloride (ICl): The addition of a mixed halogen like ICl is expected to be regioselective, with the more electrophilic iodine adding to the more nucleophilic carbon. For the double bond, this would lead to a trans-adduct.[22][23]

Experimental Protocol: Electrophilic Addition of Iodine Monochloride

-

Materials: this compound, Iodine monochloride (ICl), Anhydrous dichloromethane, Sodium thiosulfate (B1220275) solution (aqueous).

-

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous dichloromethane and cool the solution to 0 °C.

-

Slowly add a solution of iodine monochloride in dichloromethane dropwise to the stirred solution.

-

Maintain the temperature at 0 °C and stir for an appropriate amount of time, monitoring the reaction by TLC.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted ICl.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the halo-substituted product, which may require further purification.[22]

-

Caption: Major reaction pathways of this compound.

Applications in Drug Development and Signaling Pathways

While specific studies on the biological activity of this compound itself are limited, the cyclopentene and alkyne moieties are present in numerous biologically active molecules.

Relevance of the Cyclopentene Scaffold

Cyclopentene derivatives have been investigated for a range of pharmacological activities, including anticancer and kinase inhibitory effects.[24][25][26][27][28][29] For instance, certain cyclopentenone derivatives have shown inhibitory activity against protein tyrosine kinases.[24] The rigid cyclopentene ring can serve as a scaffold to orient functional groups in a specific spatial arrangement, which is crucial for binding to biological targets.

Utility of the Ethynyl Group in Drug Discovery

The terminal alkyne in this compound is a particularly valuable functional group in drug development for several reasons:

-

Bioorthogonal Chemistry: As mentioned, the ethynyl group readily participates in click chemistry reactions, allowing for the efficient conjugation of the cyclopentene scaffold to other molecules, such as fluorescent probes, affinity tags, or drug delivery systems, under biocompatible conditions.[9][10][][12]

-

Metabolic Stability: The introduction of an ethynyl group can sometimes enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.

-

Target Engagement: The linear geometry and electronic properties of the alkyne can be exploited to form specific interactions with biological targets, such as hydrogen bonding or π-stacking.

Potential Role in Signaling Pathways

Given that derivatives of cyclopentene have been explored as kinase inhibitors, it is plausible that novel compounds derived from this compound could modulate various signaling pathways.[30][31][32][33] Kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[30][33] The development of selective kinase inhibitors is a major focus of modern drug discovery. The general mechanism of kinase-mediated signaling involves the transfer of a phosphate (B84403) group from ATP to a substrate protein, thereby altering its activity. Inhibitors can block this process by competing with ATP for the binding site on the kinase.

Caption: General kinase signaling pathway and potential inhibition.

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in organic synthesis, particularly in the fields of materials science and drug discovery. Its unique structural features allow for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. The detailed experimental protocols provided in this guide offer a practical starting point for researchers wishing to explore the synthetic utility of this compound. Further investigation into the biological activities of derivatives of this compound is warranted and may lead to the discovery of novel therapeutic agents.

References

- 1. This compound | C7H8 | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application [article.sapub.org]

- 4. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (−)-Grandisol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. labinsights.nl [labinsights.nl]

- 13. Ring opening metathesis polymerization of cyclopentene using a ruthenium catalyst confined by a branched polymer architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Chemoselective ring-opening metathesis polymerization of cyclopropenes spirally appended with N-aryl saturated heterocycles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Highly active ruthenium metathesis catalysts enabling ring-opening metathesis polymerization of cyclopentadiene at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 19. orgosolver.com [orgosolver.com]

- 20. youtube.com [youtube.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. benchchem.com [benchchem.com]

- 23. gauthmath.com [gauthmath.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and antitumor activity of model cyclopentene-[ g]annelated isoindigos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. [PDF] Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. | Semantic Scholar [semanticscholar.org]

- 29. pure.dongguk.edu [pure.dongguk.edu]

- 30. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The logic and design of analog-sensitive kinases and their small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular formula of 1-Ethynylcyclopentene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 1-Ethynylcyclopentene, a versatile building block in organic synthesis. It details its chemical and physical properties, spectroscopic information, synthesis protocols, and key reaction pathways.

Core Chemical Identifiers

This compound is a cyclic hydrocarbon containing both a double and a triple bond. Its fundamental identifiers are crucial for database searches and regulatory compliance.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 92.14 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Density | 0.89 g/cm³ | [1][3] |

| Boiling Point | 106.1 °C at 760 mmHg | [1][3] |

| Flash Point | 3.1 °C | [1][3] |

| Vapor Pressure | 33.4 mmHg at 25 °C | [1][3] |

| Refractive Index | 1.49 | [1][3] |

| InChI | InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h1,5H,3-4,6H2 | [2][4] |

| InChIKey | DKLBRQZIHLWMHU-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | C#CC1=CCCC1 | [2][4] |

Table 2: Spectroscopic and Database Identifiers

| Data Type / Identifier | Value / Reference | Source |

| ¹³C NMR | SpectraBase | [2] |

| Mass Spectrometry (GC-MS) | SpectraBase, Wiley ID: 1117626 | [2][5] |

| PubChem CID | 287350 | [1][2] |

| DSSTox Substance ID | DTXSID70301894 | [2][4] |

Synthesis and Experimental Protocols

This compound can be synthesized from several precursors. A common and well-documented route involves the dehydration of 1-Ethynylcyclopentanol.

Experimental Protocol: Synthesis of Precursor 1-Ethynylcyclopentan-1-ol [6]

This protocol details the enantioselective alkynylation of cyclopentanone to yield the direct precursor to this compound.

-

Catalyst System: A Zn(OTf)₂/TBAF·3H₂O complex is utilized as the catalytic system.

-

Reaction Setup: The reaction is conducted in an acetonitrile (B52724) (MeCN) medium.

-

Reagent Stoichiometry: The molar ratio of acetylene (B1199291) to cyclopentanone is maintained at 2:1. The combined loading of the catalytic system is 0.05 mol with respect to the starting materials.

-

Reaction Conditions: The reaction mixture is maintained at –10 °C for a duration of 120 minutes.

-

Workup and Purification: Following the reaction, standard aqueous workup and extraction procedures are employed. The crude product is purified, typically by distillation or column chromatography, to yield 1-ethynylcyclopentan-1-ol.

The subsequent step, dehydration of 1-ethynylcyclopentan-1-ol, can be achieved using various acidic catalysts or dehydration agents to furnish this compound.[3]

Reactivity and Logical Relationships

The unique structure of this compound, featuring both an alkene and a terminal alkyne, allows for a diverse range of chemical transformations. This makes it a valuable intermediate for constructing complex molecular architectures.

The terminal alkyne is particularly amenable to metal-catalyzed reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[7] This reaction provides an efficient and highly selective method for forming 1,4-disubstituted 1,2,3-triazole linkages, which are valuable in drug discovery, polymer science, and materials science.

Application in Click Chemistry: A Conceptual Workflow

The utility of this compound as a scaffold is powerfully demonstrated in its application in CuAAC. This workflow outlines the conceptual steps for conjugating a molecule of interest (R-N₃) to the this compound core.

Experimental Considerations for CuAAC:

-

Catalyst: The reaction is catalyzed by a Copper(I) species. This is often generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.

-

Solvents: The reaction is famously tolerant of a wide range of solvents, including aqueous systems (e.g., tBuOH/H₂O, DMSO/H₂O), making it suitable for conjugating biomolecules.

-

Mechanism: The process involves the formation of a copper acetylide intermediate, which then reacts with the azide in a concerted cycloaddition step.[7]

-

Purification: The high efficiency and selectivity of the click reaction often simplify purification, with the product being isolated through simple filtration or extraction.

This guide serves as a foundational resource for researchers interested in the properties and synthetic applications of this compound. Its versatile reactivity makes it a valuable tool for the synthesis of novel compounds in various fields of chemical science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H8 | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentene,1-ethynyl- | CAS#:1610-13-5 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

Computational Insights into the Electronic Landscape of 1-Ethynylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to elucidate the electronic structure of 1-ethynylcyclopentene. By leveraging quantum mechanical calculations, we can gain profound insights into the molecule's reactivity, stability, and potential as a synthon in the development of novel therapeutics and functional materials. This document outlines the theoretical framework, computational protocols, and interpretation of the resulting data, serving as a comprehensive resource for professionals in the field.

Introduction to the Computational Study of this compound

This compound is a hydrocarbon featuring a five-membered ring fused with an ethynyl (B1212043) group. This unique structural motif imparts interesting electronic properties that are crucial for its chemical behavior. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine these properties at the atomic level.[1][2] By solving the Schrödinger equation for the molecule, we can obtain detailed information about its electron distribution, molecular orbitals, and energetic landscape. This knowledge is invaluable for predicting reaction outcomes, understanding reaction mechanisms, and designing molecules with desired properties.

Theoretical Framework and Computational Protocols

The foundation of modern computational studies on organic molecules lies in quantum mechanics. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it an ideal choice for studying molecules of this size.[1][2] The selection of a suitable functional and basis set is critical for obtaining reliable results.

Computational Methodology

A typical computational protocol for investigating the electronic structure of this compound involves the following steps:

-

Molecular Geometry Optimization: The initial 3D structure of this compound is constructed. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on the most stable structure.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Single-Point Energy Calculations: With the optimized geometry, a single-point energy calculation is carried out to determine various electronic properties.

-

Analysis of Results: The output from the calculations is then analyzed to extract key data, including molecular orbital energies, bond parameters, and atomic charges.

A commonly employed level of theory for such studies is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[3] This combination has been shown to provide accurate results for a wide range of organic molecules. All calculations are typically performed using a computational chemistry software package like Gaussian, Spartan, or Q-Chem.

Workflow for Computational Analysis

The logical flow of a computational study on this compound is depicted in the following diagram. This workflow ensures a systematic and rigorous investigation of the molecule's electronic properties.

References

Theoretical Prediction of 1-Ethynylcyclopentene Reaction Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclopentene, a molecule featuring a conjugated enyne system, presents a rich landscape for diverse chemical transformations. Understanding the underlying reaction mechanisms is crucial for harnessing its synthetic potential in various fields, including drug development. This technical guide provides a comprehensive overview of the theoretical prediction of reaction mechanisms for this compound. It delves into the principal reaction pathways, the computational methodologies employed to study them, and illustrative experimental protocols. By integrating theoretical calculations with practical considerations, this document aims to equip researchers with the knowledge to predict, control, and utilize the reactivity of this versatile building block.

Introduction

The unique structural motif of this compound, comprising a five-membered ring fused with an ethynyl (B1212043) group, confers upon it a distinct reactivity profile. The conjugated π-system allows it to participate in a variety of concerted and stepwise reactions. Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms of such molecules.[1] Methods like Density Functional Theory (DFT) provide profound insights into transition states, reaction intermediates, and energetic barriers, guiding the rational design of synthetic routes.[2] This guide will explore the primary reaction types anticipated for this compound, including pericyclic reactions and cycloadditions, supported by computational data from analogous systems.

Predicted Reaction Mechanisms

Based on its structural features, this compound is predicted to undergo several key types of reactions:

-

Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state.[3][4][5] For this compound, electrocyclic reactions are of particular interest.

-

Cycloaddition Reactions: These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.[6] The double and triple bonds in this compound make it an excellent candidate for various cycloadditions.[7]

-

Radical Reactions: The presence of allylic and propargylic positions suggests that this compound could also participate in radical-mediated transformations, particularly under combustion or radical initiation conditions.[8]

Pericyclic Reactions: Electrocyclization

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a cyclic product with one more sigma bond and one fewer pi bond than the reactant.[6] The conjugated system of this compound can be envisioned to undergo electrocyclization under thermal or photochemical conditions. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.[4][5]

A potential electrocyclization pathway for a derivative of this compound could involve the formation of a bicyclic system. The feasibility and stereospecificity of such a reaction would be dictated by the number of π-electrons involved in the cyclic transition state.

Cycloaddition Reactions

Cycloaddition reactions are a powerful tool for the construction of cyclic molecules.[3] this compound can act as either the diene or dienophile component in Diels-Alder reactions, or as the 2π component in other cycloadditions.

-

[4+2] Cycloaddition (Diels-Alder Reaction): The cyclopentene (B43876) double bond and the ethynyl group can act as a dienophile, reacting with a diene. Alternatively, a substituted this compound could potentially act as a diene. The regioselectivity and stereoselectivity of these reactions can be predicted using Frontier Molecular Orbital (FMO) theory.[4][9]

-

[3+2] Dipolar Cycloaddition: The triple bond of this compound is an excellent dipolarophile for reactions with 1,3-dipoles such as azides and nitrones.[1][7] These reactions are highly valuable for the synthesis of five-membered heterocyclic rings.

-

[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions between the double or triple bond of this compound and another alkene are also conceivable, leading to the formation of cyclobutane (B1203170) or cyclobutene (B1205218) rings.

Radical Reactions

In environments with radical initiators or at high temperatures, this compound can undergo radical addition reactions. For instance, the reaction with the ethynyl radical (C2H) has been studied for the similar cyclopentadiene, leading to the formation of ethynyl-cyclopentadiene isomers.[10] A similar pathway can be anticipated for this compound, which could be relevant in combustion chemistry and astrochemistry.[8][10]

Computational Methodologies

The theoretical prediction of reaction mechanisms heavily relies on quantum chemical calculations.[1]

Density Functional Theory (DFT)

DFT is a widely used computational method for studying the electronic structure of molecules and predicting their reactivity.[2] Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), are commonly employed to:

-

Optimize the geometries of reactants, products, transition states, and intermediates.

-

Calculate the activation energies and reaction enthalpies to determine the kinetic and thermodynamic feasibility of a reaction pathway.[11]

-

Perform frequency calculations to characterize stationary points as minima or transition states and to obtain zero-point vibrational energies.

Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate energetic predictions, though at a higher computational cost. These methods are often used to benchmark DFT results for key reaction steps.

Reaction Path Following

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state connects the desired reactants and products. This is crucial for validating the proposed reaction mechanism.

Data Presentation: Predicted Energetics

The following tables summarize representative quantitative data for predicted reaction pathways of this compound, based on analogies with similar systems studied in the literature. These values are illustrative and would require specific calculations for definitive results.

Table 1: Predicted Activation Energies and Reaction Enthalpies for Pericyclic Reactions of a Substituted this compound Derivative.

| Reaction Type | Pathway | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |

| Electrocyclization | 6π thermal | 25 - 35 | -10 to -20 |

| Electrocyclization | 6π photochemical | 15 - 25 | -10 to -20 |

Table 2: Predicted Activation Energies and Reaction Enthalpies for Cycloaddition Reactions of this compound.

| Reaction Type | Reactants | Regiochemistry | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |

| [4+2] Cycloaddition | This compound + Cyclopentadiene | endo | 15 - 25 | -20 to -30 |

| [4+2] Cycloaddition | This compound + Cyclopentadiene | exo | 18 - 28 | -18 to -28 |

| [3+2] Cycloaddition | This compound + Phenyl Azide (B81097) | 1,4-disubstituted | 10 - 20 | -30 to -40 |

| [3+2] Cycloaddition | This compound + Phenyl Azide | 1,5-disubstituted | 12 - 22 | -28 to -38 |

Experimental Protocols

Validating theoretical predictions requires experimental investigation. Below are detailed methodologies for key experiments relevant to the study of this compound reactions.

General Procedure for a [4+2] Cycloaddition Reaction

-

Reactant Preparation: A solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is prepared in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Diene: The diene (e.g., cyclopentadiene, 1.2 mmol) is added to the solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure of the product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Procedure for a Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)

-

Reactant Preparation: To a solution of this compound (1.0 mmol) and an organic azide (1.0 mmol) in a solvent mixture (e.g., t-butanol/water 1:1, 10 mL) is added a copper(II) sulfate (B86663) pentahydrate solution (0.05 mmol in 0.5 mL water).

-

Addition of Reducing Agent: Sodium ascorbate (B8700270) (0.1 mmol in 0.5 mL water) is added, and the mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction is monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification and Characterization: The residue is purified by column chromatography to afford the desired triazole product, which is then characterized spectroscopically.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the predicted reaction mechanisms.

References

- 1. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wpage.unina.it [wpage.unina.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of the cyclopentadienyl + acetylene, fulvenallene + H, and 1-ethynylcyclopentadiene + H reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. coms.events [coms.events]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Conformational Landscape of 1-Ethynylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclopentene, a molecule of interest in synthetic chemistry and materials science, possesses a conformational flexibility that is crucial to its reactivity and physical properties. This technical guide provides a comprehensive exploration of the potential conformers and isomers of this compound. Due to a lack of direct experimental studies in the current body of scientific literature, this document outlines a robust computational methodology for a thorough investigation. It serves as a detailed roadmap for researchers aiming to characterize the conformational space of this molecule and similar unsaturated cyclic compounds. The guide presents predicted quantitative data for the likely conformers, details proposed experimental and computational protocols, and visualizes key workflows and relationships using Graphviz diagrams.

Introduction to the Conformational Analysis of this compound

The cyclopentene (B43876) ring is not planar and is known to adopt puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cs symmetry) and the "twist" or "half-chair" (C2 symmetry). The presence of the ethynyl (B1212043) substituent at the C1 position introduces further complexity to the conformational landscape. The orientation of the ethynyl group relative to the cyclopentene ring can lead to distinct conformers with different energies and properties. Understanding the relative stabilities and the energy barriers for interconversion between these conformers is essential for predicting the molecule's behavior in different environments.

Predicted Conformers and Isomers

Based on the known conformational preferences of cyclopentene derivatives, this compound is predicted to exist primarily in two envelope conformations. In these conformations, one of the saturated carbon atoms (C3 or C4) is out of the plane of the other four atoms. The position of the out-of-plane atom relative to the double bond and the ethynyl group will define the distinct conformers.

A positional isomer, 4-ethynylcyclopentene, is also a relevant consideration in synthetic pathways and potential equilibrium mixtures.[1]

Envelope Conformers of this compound

-

Axial-like Envelope (Ea): In this conformer, the ethynyl group is in a position that can be described as pseudo-axial relative to the approximate plane of the ring.

-

Equatorial-like Envelope (Ee): In this conformer, the ethynyl group is in a pseudo-equatorial position.

The relative energies of these conformers are influenced by steric interactions and electronic effects.

Quantitative Data

The following table summarizes the predicted quantitative data for the conformers of this compound, derived from analogy with similar molecules and preliminary computational models. These values would be the target of a detailed computational study.

| Conformer/Isomer | Relative Energy (kcal/mol) | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) | Dipole Moment (Debye) |

| This compound (Ea) | 0.25 | 4.532 | 1.895 | 1.453 | 0.85 |

| This compound (Ee) | 0.00 | 4.610 | 1.880 | 1.461 | 0.92 |

| 4-Ethynylcyclopentene | 1.50 | 4.750 | 1.750 | 1.350 | 0.70 |

Note: These are hypothetical values based on computational estimations for structurally related molecules and should be confirmed by dedicated theoretical and experimental studies.

Experimental and Computational Protocols

A combined approach of rotational spectroscopy and computational chemistry is the most powerful strategy to definitively characterize the conformers of this compound.

Computational Methodology

A multi-step computational workflow is proposed to systematically investigate the conformational space.

-

Conformational Search: An initial exploration of the potential energy surface using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94s) or a semi-empirical method (e.g., GFN2-xTB).

-

Geometry Optimization and Frequency Calculation: The low-energy conformers identified in the initial search should be re-optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a double- or triple-zeta basis set (e.g., 6-311++G(d,p)). Frequency calculations are crucial to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

High-Accuracy Single-Point Energy Calculations: To obtain more reliable relative energies, single-point energy calculations on the DFT-optimized geometries should be performed using a more accurate method, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

-

Prediction of Spectroscopic Parameters: The optimized geometries can be used to calculate rotational constants, dipole moments, and other spectroscopic parameters that can be directly compared with experimental data.

Rotational Spectroscopy

Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy is a powerful technique for identifying and characterizing conformers in the gas phase.

-

Sample Introduction: The sample of this compound would be vaporized and introduced into a high-vacuum chamber via a supersonic expansion, typically seeded in an inert carrier gas like neon or argon. This process cools the molecules to very low rotational temperatures, simplifying the resulting spectrum.

-

Data Acquisition: A short, high-power microwave pulse that sweeps a range of frequencies (a "chirp") is used to excite the rotational transitions of the molecules. The subsequent free induction decay (FID) is recorded in the time domain.

-

Spectral Analysis: The FID is Fourier transformed to yield a frequency-domain spectrum. The observed rotational transitions can be assigned to specific conformers based on their predicted rotational constants and dipole moments from the computational studies. The relative intensities of the transitions can provide information about the relative abundances of the conformers in the supersonic expansion.

Conformational Interconversion

The envelope conformers of this compound are expected to interconvert through a low-energy barrier pathway. This process, known as pseudorotation in five-membered rings, would likely proceed through a planar or near-planar transition state.

Conclusion

While direct experimental data for the conformers of this compound are not yet available, this technical guide provides a comprehensive framework for their investigation. The proposed combination of high-level computational chemistry and rotational spectroscopy is a powerful approach to elucidate the conformational landscape of this and other flexible cyclic molecules. The predicted existence of two primary envelope conformers with distinct spectroscopic signatures provides a clear hypothesis for future experimental work. A thorough understanding of the conformational preferences of this compound will be invaluable for its application in drug design, materials science, and as a building block in organic synthesis.

References

An In-depth Technical Guide to the Physical Properties of 1-Ethynylcyclopentene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynylcyclopentene and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of the strained five-membered ring coupled with the reactive ethynyl (B1212043) group imparts unique conformational and electronic properties to these molecules. Understanding the physical properties of these derivatives is paramount for their application in drug design, enabling predictions of their pharmacokinetic and pharmacodynamic behavior, as well as for the development of novel materials with tailored characteristics. This guide provides a comprehensive overview of the physical properties of this compound derivatives, detailed experimental protocols for their determination, and a summary of their potential biological relevance.

Physical Properties of this compound and Its Derivatives

The physical properties of this compound derivatives are influenced by the nature of the substituents on both the cyclopentene (B43876) ring and the ethynyl group. These properties, including boiling point, melting point, density, and solubility, are critical for the purification, formulation, and biological application of these compounds.

Data Presentation

The following tables summarize the available quantitative data for this compound and some of its derivatives.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1610-13-5 | [1] |

| Molecular Formula | C₇H₈ | [2] |

| Molecular Weight | 92.14 g/mol | [1] |

| Boiling Point | 106.1 °C at 760 mmHg | [2] |

| Density | 0.89 g/cm³ | [2] |

| Refractive Index | 1.49 | [2] |

Table 2: Physical Properties of Selected this compound Derivatives

| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Reference |

| 1-Ethynylcyclopentanol | 17356-19-3 | C₇H₁₀O | 110.15 | - | [3] |

| 1-[2-(Cyclopenten-1-yl)ethynyl]cyclopentene | - | C₁₂H₁₄ | 158.24 | - | |

| 1-Ethynyl-2-methylcyclopentene | - | C₈H₁₀ | 106.17 | - | |

| 1-Ethynyl-2-chlorocyclopentene | - | C₇H₇Cl | 126.58 | - |

Experimental Protocols

Accurate determination of physical properties is essential for the characterization of novel this compound derivatives. The following are detailed methodologies for key experiments.

Synthesis of this compound Derivatives (General Protocol via Sonogashira Coupling)

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, making it a suitable method for synthesizing a variety of this compound derivatives.[4][5]

Materials:

-

Aryl or vinyl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous solvent (e.g., THF, DMF)[4]

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.[4]

-

Add the anhydrous solvent and the amine base, and stir the mixture until the catalyst is dissolved.[4]

-

Add the aryl or vinyl halide to the reaction mixture.

-

Slowly add this compound to the flask via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[6]

Determination of Boiling Point (Microscale Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.[7]

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Mel-Temp apparatus, oil bath)[7]

-

Sample of the this compound derivative

Procedure:

-

Place a small amount (a few drops) of the liquid sample into the small test tube.

-

Invert the capillary tube (open end down) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus gradually.

-

Observe a steady stream of bubbles emerging from the capillary tube as the liquid boils.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Determination of Melting Point (Capillary Method)

This is a standard method for determining the melting point of solid organic compounds.[8]

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Solid sample of the this compound derivative

Procedure:

-

Ensure the solid sample is dry and finely powdered.

-

Pack a small amount of the sample into the capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, heat slowly at a rate of 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.[9]

Determination of Solubility (Qualitative)

This protocol provides a qualitative assessment of the solubility of a compound in various solvents.[10][11]

Materials:

-

Small test tubes

-

A set of solvents (e.g., water, ethanol, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH)

-

Sample of the this compound derivative

Procedure:

-

Place a small amount of the sample (approx. 10 mg for a solid, 1-2 drops for a liquid) into a series of test tubes.

-

To each test tube, add approximately 1 mL of a different solvent.

-

Stir or shake the mixture vigorously for about 30 seconds.

-

Observe whether the sample dissolves completely, partially, or not at all.

-

Record the solubility in each solvent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The chemical shifts (δ) of protons on the cyclopentene ring and the ethynyl proton provide information about the electronic environment and connectivity of the molecule. Typical chemical shifts for alkynyl protons are in the range of δ 2.0-3.0 ppm.[12]

-

13C NMR: Prepare a more concentrated solution (20-50 mg) in a deuterated solvent. The chemical shifts of the sp-hybridized carbons of the alkyne typically appear in the range of δ 65-90 ppm.[1]

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the neat liquid (for liquids) or as a KBr pellet or Nujol mull (for solids).

-

The characteristic C≡C stretching vibration of a terminal alkyne is typically observed as a weak band around 2100-2140 cm⁻¹.[13]

-

The ≡C-H stretching vibration appears as a sharp, strong band around 3300 cm⁻¹.[13]

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile derivatives.[10]

-

The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer.

-

The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule. Common fragmentation pathways for cyclic alkenes include retro-Diels-Alder reactions.

Visualization of Experimental and Logical Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel this compound derivative.

Potential Role in Drug Discovery: A Logical Pathway

While specific signaling pathways for this compound derivatives are not yet well-defined in the literature, their structural motifs suggest potential as enzyme inhibitors. The ethynyl group can act as a reactive handle for covalent modification of enzyme active sites, particularly those containing nucleophilic residues like cysteine.[14] The cyclopentene scaffold provides a rigid framework for orienting substituents to achieve specific binding interactions. The following diagram illustrates a logical pathway for the investigation of these compounds as potential enzyme inhibitors.

Conclusion

This compound derivatives are a promising class of compounds with tunable physical properties. This guide has provided a summary of available data, detailed experimental protocols for their characterization, and a conceptual framework for their potential application in drug discovery. Further research into the synthesis and biological evaluation of a broader range of these derivatives is warranted to fully explore their therapeutic and material science potential. The methodologies and workflows presented here offer a solid foundation for researchers and professionals in the field to advance the understanding and application of these unique molecules.

References

- 1. This compound | C7H8 | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentene,1-ethynyl- | CAS#:1610-13-5 | Chemsrc [chemsrc.com]

- 3. 1-Ethynylcyclopentanol [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Ethynylcyclopentanol [webbook.nist.gov]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-ethynylnaphthalene as a mechanism-based inactivator of the cytochrome P-450 catalyzed N-oxidation of 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. spectrabase.com [spectrabase.com]

Solubility Profile of 1-Ethynylcyclopentene: A Technical Guide

For Immediate Release

This technical guide offers a detailed overview of the solubility characteristics of 1-ethynylcyclopentene, a valuable building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a predictive solubility framework based on established chemical principles. Furthermore, it outlines a comprehensive experimental protocol for researchers to determine precise solubility values in their laboratories.

Core Principles of this compound Solubility

This compound (CAS No. 1610-13-5) is a nonpolar, unsaturated hydrocarbon.[1] Its solubility is governed by the "like dissolves like" principle, which dictates that nonpolar compounds are most soluble in nonpolar or weakly polar solvents.[2][3] The primary intermolecular forces in nonpolar molecules are weak London dispersion forces.[4] For dissolution to occur, the energy used to break the intermolecular forces within both the solute (this compound) and the solvent must be sufficiently compensated by the energy released when new solute-solvent interactions are formed.[3]

Consequently, this compound is expected to be highly miscible with a range of nonpolar organic solvents and exhibit very low solubility in highly polar solvents such as water.[4][5]

Predicted Solubility in Common Organic Solvents

| Solvent Class | Solvent | Polarity | Predicted Solubility of this compound |

| Nonpolar Hydrocarbons | Hexane | Nonpolar | High |

| Toluene | Nonpolar | High | |

| Benzene | Nonpolar | High | |

| Ethers | Diethyl Ether | Weakly Polar | High |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | |

| Halogenated Solvents | Dichloromethane (DCM) | Polar Aprotic | Moderate to High |

| Chloroform | Polar Aprotic | Moderate | |

| Ketones | Acetone | Polar Aprotic | Moderate |

| Esters | Ethyl Acetate | Polar Aprotic | Moderate |

| Alcohols | Ethanol | Polar Protic | Low |

| Methanol | Polar Protic | Low | |

| Highly Polar Solvents | Water | Polar Protic | Very Low / Insoluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low |

This table is predictive and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the isothermal shake-flask method, a reliable technique for solubility measurement.[6]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Glass vials with airtight caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-